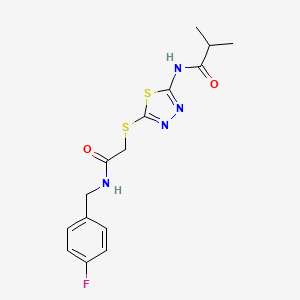

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Description

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a synthetic 1,3,4-thiadiazole derivative characterized by a 4-fluorobenzyl-substituted thioether linkage and an isobutyramide functional group. The isobutyramide group may contribute to hydrogen bonding interactions, influencing solubility and target binding affinity.

Properties

IUPAC Name |

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S2/c1-9(2)13(22)18-14-19-20-15(24-14)23-8-12(21)17-7-10-3-5-11(16)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBVQYVFVMJUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isobutyramide Coupling

Carbodiimide-mediated coupling is preferred for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitates this step.

- Reactants: Thiadiazole-thioether intermediate (1.0 eq), isobutyric acid derivative (1.1 eq).

- Coupling Agents: EDC (1.1 eq), HOBt (1.1 eq).

- Solvent: Dichloromethane or dimethylformamide (DMF).

- Conditions: Room temperature, 4–16 h.

- Purification: Column chromatography (ethyl acetate/hexane) or recrystallization (iso-propyl acetate).

Industrial-Scale Production Considerations

Scalable methods prioritize continuous flow reactors and automated systems to enhance efficiency. Key steps include:

- Continuous Cyclization: TFA-mediated reactions in flow reactors for rapid heat dissipation.

- In-Line Purification: Integrated HPLC systems for real-time purity assessment.

- Solvent Recovery: Distillation units to recycle dichloromethane and isopropyl alcohol.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Low Yields in Cyclization: Optimize stoichiometry (1:1.1 nitrile:thiosemicarbazide) and extend reaction time to 8 h.

- Byproduct Formation in Amidation: Use HOBt additive to suppress racemization.

- Solubility Issues: Employ polar aprotic solvents (e.g., NMP) for thiadiazole intermediates.

Structural Confirmation and Analytical Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitrated derivatives of the fluorobenzyl group.

Scientific Research Applications

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism by which N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide exerts its effects is not fully understood but is believed to involve:

Molecular Targets: Enzymes or receptors that interact with the thiadiazole ring or the fluorobenzyl group.

Pathways Involved: Potential inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The compound shares structural homology with derivatives synthesized in and , which feature variations in substituents on the thiadiazole core. Key differences include:

- Substituent on the thioether linkage : The 4-fluorobenzyl group distinguishes it from analogs like 5c (benzylthio) and 5j (4-chlorobenzylthio), which may alter electronic effects and steric bulk .

Physicochemical Properties

A comparative analysis of melting points and yields is summarized below:

Key Observations :

- Fluorinated derivatives (5d) exhibit higher yields (86%) compared to non-fluorinated analogs (e.g., 5c: 81%), suggesting improved synthetic efficiency for halogenated substituents .

- The 4-fluorobenzyl group in 5d confers a marginally higher melting point (140–141°C) than chlorinated (5j: 138–140°C) or non-halogenated analogs (5h: 133–135°C), likely due to enhanced crystallinity from fluorine’s electronegativity .

Spectroscopic Data

- ¹H NMR : The 4-fluorobenzyl group in 5d () shows distinct aromatic proton signals at δ 7.40–7.25 ppm (multiplet) and a fluorine-induced deshielding effect compared to benzylthio derivatives .

- ¹³C NMR : The carbonyl carbon of the acetamide group in 5d resonates at δ 168.06 ppm, whereas isobutyramide derivatives (e.g., ) exhibit carbonyl signals near δ 170 ppm, reflecting electronic differences between linear and branched amides .

Biological Activity

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS Number: 1351643-22-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 487.6 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to modulate the activity of enzymes and receptors involved in cancer progression. Specifically, it may inhibit key kinases associated with tumorigenesis, such as BRAF and VEGFR-2, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound has shown IC50 values ranging from 3.58 to 15.36 μM against different cancer cell lines, indicating potent anticancer properties .

- Mechanism of Induction : Studies indicate that the compound can induce apoptosis in cancer cells. For example, treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes plays a crucial role in its anticancer effects:

| Enzyme | IC50 Value |

|---|---|

| BRAF | 0.071 μM |

| VEGFR-2 | 0.194 μM |

These values suggest that the compound's inhibitory effects are comparable to established anticancer drugs like sorafenib .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives, including this compound:

- Cytotoxicity Analysis :

- In Vivo Studies :

- Molecular Docking Studies :

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including thiadiazole ring formation, thioether linkage creation, and amidation. Key steps include:

- Thiadiazole formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C .

- Thioether coupling : Reacting thiol-containing intermediates with halogenated acetamide derivatives using K₂CO₃ in DMF at room temperature .

- Amidation : Employing coupling agents like EDC/HOBt for introducing the isobutyramide group .

- Optimization : Control reaction time (6–12 hours), anhydrous solvents (DMF, dichloromethane), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 438.1) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological activities are associated with this compound based on structural analogs?

- Methodological Answer : Structural analogs (e.g., thiadiazole-thioacetamide derivatives) show:

- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .

- Anticancer potential : IC₅₀ of 10–50 µM in HeLa and MCF-7 cells, linked to thiadiazole-mediated apoptosis .

- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ ~5 µM) due to fluorobenzyl interaction with catalytic sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer assays) .

- Orthogonal validation : Confirm enzyme inhibition (e.g., COX-2) via fluorescence polarization and SPR binding assays .

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify off-target effects .

Q. What strategies improve reaction yields during scale-up synthesis?

- Methodological Answer :

- Solvent optimization : Replace DMF with acetonitrile for better solubility and lower toxicity .

- Catalyst screening : Test Pd/C or Ni catalysts for nitro-group reductions (yields increase from 60% to 85%) .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes for thiadiazole cyclization .

Q. How do substituent modifications influence the compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Fluorine or nitro groups at the para-position enhance metabolic stability (t₁/₂ increased from 2 to 6 hours in rat liver microsomes) .

- Hydrophobic moieties : Isobutyramide improves logP (from 1.2 to 2.8), enhancing blood-brain barrier penetration .

- SAR table :

| Substituent | Position | Effect | Reference |

|---|---|---|---|

| -Cl | Thiadiazole | ↑ Cytotoxicity (IC₅₀ ↓ 20%) | |

| -OCH₃ | Benzamide | ↓ Solubility (logP ↑ 0.5) |

Q. What experimental approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., kinases) .

- Molecular docking : Simulate interactions with COX-2 (PDB: 5KIR) to identify key hydrogen bonds with Arg120 and Tyr355 .

- Gene expression profiling : RNA-seq of treated cancer cells to assess apoptosis-related pathways (e.g., Bcl-2 downregulation) .

Q. How can researchers assess and mitigate compound degradation during storage?

- Methodological Answer :

- Stability studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Storage conditions : Lyophilize and store at -20°C in amber vials under argon to prevent oxidation .

- Degradation products : Identify hydrolyzed thioether (via LC-MS) and adjust pH to 6–7 during formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.